molecular formula C16H16O2 B8510795 2-[2-(3-Methylphenyl)ethyl]benzoic acid CAS No. 61565-76-2

2-[2-(3-Methylphenyl)ethyl]benzoic acid

Cat. No. B8510795
Key on ui cas rn: 61565-76-2
M. Wt: 240.30 g/mol
InChI Key: UYRQLSZMCVITLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011243

Procedure details

A solution of 53.0 gm. of 3'-methylstilbene-2-carboxylic acid in 230 ml. dimethylformamide containing 2.0 gm. of 5% palladium on carbon is hydrogenated in a Parr shaker at 60 p.s.i. for 11/2 hours. The solution is filtered and added to ether and water. The organic layer is washed with water, then dried and evaporated. The product is recrystallized from ether-hexane to give 48 gm., 90%, of 3-(o-carboxyphenethyl)toluene, m.p. 82°-84° C. Use of 3'-ethylenestilbene-2-carboxylic acid gives a similar yield of 3-(o-carboxyphenethyl)ethylbenzene.
Name
3'-methylstilbene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3'-ethylenestilbene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
2 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH:5]=[CH:6][C:7]1[C:8]([C:13]([OH:15])=[O:14])=[CH:9][CH:10]=[CH:11][CH:12]=1.[C:19](C1C=CC=CC=1CCC1C=C(C)C=CC=1)(O)=O>[Pd].CN(C)C=O>[C:13]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1[CH:1]=[CH:19][CH:16]=[CH:17][CH:18]=1)([OH:15])=[O:14]

Inputs

Step One
Name
3'-methylstilbene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC=2C(=CC=CC2)C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(CCC=2C=C(C=CC2)C)C=CC=C1
Step Three
Name
3'-ethylenestilbene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
2 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered
ADDITION
Type
ADDITION
Details
added to ether and water
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from ether-hexane
CUSTOM
Type
CUSTOM
Details
to give 48 gm

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=C(CCCCC=2C=CC=CC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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